molecular formula C27H27N3O2 B11387158 1-(4-ethoxyphenyl)-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(4-ethoxyphenyl)-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11387158
M. Wt: 425.5 g/mol
InChI Key: AVWMXUJDFQVROP-UHFFFAOYSA-N
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Description

1-(4-ETHOXYPHENYL)-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenylethyl group, and a benzodiazole moiety attached to a pyrrolidinone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXYPHENYL)-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multiple steps:

    Formation of the Benzodiazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Phenylethyl Group: This step involves the alkylation of the benzodiazole moiety with a phenylethyl halide in the presence of a base.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by the cyclization of an appropriate amine with a carboxylic acid derivative.

    Attachment of the Ethoxyphenyl Group: This final step involves the coupling of the ethoxyphenyl group to the pyrrolidinone ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXYPHENYL)-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, bases, acids, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-ETHOXYPHENYL)-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYPHENYL)-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHOXYPHENYL)-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE
  • 1-(4-CHLOROPHENYL)-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE
  • 1-(4-FLUOROPHENYL)-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE

Uniqueness

1-(4-ETHOXYPHENYL)-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-[1-(1-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O2/c1-3-32-23-15-13-22(14-16-23)29-18-21(17-26(29)31)27-28-24-11-7-8-12-25(24)30(27)19(2)20-9-5-4-6-10-20/h4-16,19,21H,3,17-18H2,1-2H3

InChI Key

AVWMXUJDFQVROP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C5=CC=CC=C5

Origin of Product

United States

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